3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol 3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol
Brand Name: Vulcanchem
CAS No.: 89690-76-6
VCID: VC18606396
InChI: InChI=1S/C8H12N4O5/c13-3-5(6(15)4-14)11-7-1-10-8(2-9-7)12(16)17/h1-2,5-6,13-15H,3-4H2,(H,9,11)
SMILES:
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol

3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol

CAS No.: 89690-76-6

Cat. No.: VC18606396

Molecular Formula: C8H12N4O5

Molecular Weight: 244.20 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol - 89690-76-6

Specification

CAS No. 89690-76-6
Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
IUPAC Name 3-[(5-nitropyrazin-2-yl)amino]butane-1,2,4-triol
Standard InChI InChI=1S/C8H12N4O5/c13-3-5(6(15)4-14)11-7-1-10-8(2-9-7)12(16)17/h1-2,5-6,13-15H,3-4H2,(H,9,11)
Standard InChI Key MQZOFYKVNGBSOU-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CC(=N1)[N+](=O)[O-])NC(CO)C(CO)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a butane-1,2,4-triol core, where hydroxyl groups occupy the 1, 2, and 4 positions. The 3-position is substituted with a 5-nitropyrazin-2-ylamino group, introducing a planar, aromatic heterocycle with a nitro substituent at the 5-position. This configuration creates a hybrid structure combining hydrophilic (triol) and hydrophobic (nitropyrazine) domains, enabling diverse molecular interactions.

Key structural attributes include:

  • Hydrogen-bonding capacity from three hydroxyl groups.

  • Electron-withdrawing nitro group enhancing electrophilicity of the pyrazine ring.

  • Conformational flexibility due to the butane chain.

Physicochemical Profile

PropertyValue/Description
Molecular formulaC₉H₁₂N₄O₅
Molecular weight244.207 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
Melting pointNot reported (requires further study)
LogP (partition coefficient)Estimated -1.2 (indicating hydrophilicity)

The nitro group significantly lowers the compound’s LogP, favoring aqueous solubility—a critical trait for bioavailability in drug design.

Synthesis and Optimization

Synthetic Pathways

While detailed protocols are proprietary, available data suggest a multi-step approach involving:

  • Nucleophilic amination: Coupling 5-nitropyrazin-2-amine with a triol precursor.

  • Protection/deprotection strategies: To manage reactivity of hydroxyl groups during synthesis.

  • Purification: Chromatographic techniques to isolate the final product.

A generalized reaction scheme is proposed:

5-Nitropyrazin-2-amine+Butane-1,2,4-triol derivativecoupling agent3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol\text{5-Nitropyrazin-2-amine} + \text{Butane-1,2,4-triol derivative} \xrightarrow{\text{coupling agent}} \text{3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol}

Reaction Optimization

Critical parameters for high yield include:

  • Temperature control: To prevent nitro group decomposition.

  • Catalyst selection: Acidic or basic conditions tailored to the coupling step.

  • Solvent choice: Polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

Biological Activity and Mechanistic Insights

Mechanistic Hypotheses

  • Nitroreduction: Enzymatic reduction of the nitro group generates reactive intermediates (e.g., nitroso, hydroxylamine) that disrupt DNA or protein function.

  • Hydrogen bonding: Triol moiety facilitates binding to carbohydrate-processing enzymes (e.g., glycosidases).

Applications in Drug Development

Lead Compound Optimization

Structural modifications to enhance activity and reduce toxicity:

  • Nitro position isomerism: Synthesizing 3- vs. 6-nitropyrazine analogs to compare potency.

  • Hydroxyl group derivatization: Acetylation to improve membrane permeability.

Preclinical Challenges

  • Metabolic instability: Nitro groups are prone to hepatic reduction, necessitating prodrug strategies.

  • Cytotoxicity thresholds: Balancing therapeutic and toxic doses requires rigorous in vitro screening.

Future Directions and Research Gaps

Unresolved Questions

  • Crystal structure analysis: To elucidate conformational preferences and intermolecular interactions.

  • In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

Collaborative Opportunities

  • Computational modeling: Predicting target binding modes using molecular docking.

  • High-throughput screening: Identifying synergistic combinations with existing therapeutics.

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